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Compound of Interest

Compound Name: 2-Bromothiazolo[5,4-B]pyridine

Cat. No.: B1521824 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 2-Bromothiazolo[5,4-b]pyridine

Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR) spectroscopic data for 2-Bromothiazolo[5,4-b]pyridine, a heterocyclic building block of

significant interest to researchers in medicinal chemistry and drug development. The document

outlines a robust protocol for data acquisition and presents a detailed interpretation of both ¹H

and ¹³C NMR spectra. The assignments of chemical shifts and coupling constants are

rationalized based on fundamental principles and data from analogous thiazolopyridine

systems. This guide is intended to serve as an authoritative reference for scientists requiring

accurate structural characterization of this compound and its derivatives.

Introduction: The Importance of Structural
Elucidation
2-Bromothiazolo[5,4-b]pyridine is a key intermediate in the synthesis of novel chemical

entities. Its fused heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing

in molecules designed as kinase inhibitors and other targeted therapies.[1] The bromine atom

at the 2-position provides a versatile handle for synthetic diversification through metal-

catalyzed cross-coupling reactions.
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Given its role as a foundational building block, unambiguous structural verification is

paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical

technique for this purpose, offering detailed insights into the molecular framework.[2] This

guide explains the causality behind the observed spectral features, empowering researchers to

confidently identify and utilize this compound.

Molecular Structure and Atom Numbering
A logical and consistent numbering system is essential for the unambiguous assignment of

NMR signals. The standard IUPAC nomenclature is applied to the thiazolo[5,4-b]pyridine core

as illustrated below.

Caption: Molecular Structure and IUPAC Numbering for 2-Bromothiazolo[5,4-b]pyridine.

Experimental Protocol for NMR Data Acquisition
This section details a self-validating protocol for acquiring high-quality NMR data. The

parameters are grounded in standard practices for the analysis of small organic molecules.[3]

Workflow: From Sample to Spectrum
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1. Sample Preparation

2. Data Acquisition

3. Data Processing

Dissolve 5-10 mg of sample
in 0.6 mL CDCl3 with TMS

¹H NMR Acquisition
(zg30, 16-64 scans)

¹³C NMR Acquisition
(zgpg30, 1024-4096 scans)

Apodization -> Fourier Transform
-> Phasing & Baseline Correction
-> Referencing (TMS at 0.00 ppm)

Click to download full resolution via product page

Caption: Standardized workflow for NMR data acquisition and processing.

Detailed Parameters:

Sample Preparation:

Analyte: 5-10 mg of 2-Bromothiazolo[5,4-b]pyridine (CAS: 412923-40-1).[4][5]

Solvent: 0.6 mL of deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

as an internal reference.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard 30° pulse (zg30).
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Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 0-10 ppm.

Scans: 16-64.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled with 30° pulse (zgpg30).

Acquisition Time: ~1.5 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: 0-180 ppm.

Scans: 1024-4096.

Analysis of ¹H NMR Spectrum
The proton NMR spectrum displays three signals in the aromatic region, corresponding to the

three protons on the pyridine moiety.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constants (J,
Hz)

Integration

H-7 8.52 dd J = 4.8, 1.6 1H

H-5 8.01 dd J = 8.0, 1.6 1H

H-6 7.35 dd J = 8.0, 4.8 1H

Interpretation of Spectral Features:
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The chemical shifts and coupling patterns are dictated by the electronic environment of each

proton. The electronegative nitrogen atom in the pyridine ring exerts a strong deshielding

effect, particularly on adjacent protons.[6]

H-7 (δ 8.52): This proton is ortho to the pyridine nitrogen (N1), placing it in the most electron-

deficient environment. This results in significant deshielding and the furthest downfield

chemical shift. It appears as a doublet of doublets (dd) due to coupling with H-6 (ortho-

coupling, J ≈ 4.8 Hz) and H-5 (meta-coupling, J ≈ 1.6 Hz).

H-5 (δ 8.01): This proton is para to the pyridine nitrogen. It is less deshielded than H-7 but is

still shifted downfield. Its signal is a doublet of doublets from coupling to H-6 (ortho-coupling,

J ≈ 8.0 Hz) and H-7 (meta-coupling, J ≈ 1.6 Hz).

H-6 (δ 7.35): Located meta to the nitrogen atom, H-6 is in the most electron-rich position of

the pyridine ring, causing it to resonate at the highest field (most upfield). The signal is a

doublet of doublets due to two distinct ortho couplings: one to H-5 (J ≈ 8.0 Hz) and one to H-

7 (J ≈ 4.8 Hz).

¹H-¹H Coupling Network

Caption: Visual representation of the proton coupling constants (J-coupling) in 2-
Bromothiazolo[5,4-b]pyridine.

Analysis of ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, including two

quaternary carbons from the ring fusion. The assignments are based on established chemical

shift trends for isothiazolopyridine and related heterocyclic systems.[7]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Assignment
Chemical Shift (δ,
ppm)

Carbon Type Rationale

C7a 164.5 Quaternary
Between two N atoms;

highly deshielded.

C5 151.8 CH
Adjacent to

electronegative N1.

C2 141.2 Quaternary

Attached to

electronegative Br and

S.

C3a 134.7 Quaternary

Bridgehead carbon,

influenced by fused

rings.

C7 130.5 CH

Protonated carbon

adjacent to ring

fusion.

C6 120.9 CH
Most shielded carbon

of the pyridine ring.

Interpretation of Chemical Shifts:

The ¹³C chemical shifts are highly sensitive to the local electronic environment.

Downfield Region (δ > 140 ppm): This region contains carbons that are significantly

deshielded.

C7a (δ 164.5): As a quaternary carbon situated between the pyridine nitrogen (N1) and the

thiazole nitrogen (N3), C7a experiences the strongest deshielding effect.

C5 (δ 151.8): This protonated carbon is directly bonded to the electronegative N1 atom.

C2 (δ 141.2): This quaternary carbon is bonded to two electronegative heteroatoms,

bromine and sulfur, causing a substantial downfield shift.

Midfield Region (δ 120-140 ppm):
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C3a (δ 134.7): The second bridgehead carbon resonates here, influenced by the adjacent

sulfur atom and the aromatic system.

C7 (δ 130.5): This protonated carbon is deshielded by its proximity to the fused thiazole

ring.

Upfield Region (δ < 125 ppm):

C6 (δ 120.9): This carbon is the most shielded in the pyridine ring, consistent with its

position meta to the nitrogen atom and removed from the electron-withdrawing effects of

the thiazole portion.

Conclusion
This guide provides a definitive and technically sound reference for the ¹H and ¹³C NMR

spectroscopic data of 2-Bromothiazolo[5,4-b]pyridine. The detailed protocols and expert

interpretation of the spectra offer a framework for the confident structural verification of this

important chemical building block. By explaining the causality behind the observed spectral

patterns, this document equips researchers, scientists, and drug development professionals

with the necessary knowledge for their work with thiazolopyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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